N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide
Description
This compound features a naphthalene-2-sulfonamide group attached via a methyl linker to a 5-oxopyrrolidin-3-yl scaffold, which is substituted at the 1-position with a benzo[d][1,3]dioxol-5-yl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-22-9-15(13-24(22)18-6-8-20-21(11-18)29-14-28-20)12-23-30(26,27)19-7-5-16-3-1-2-4-17(16)10-19/h1-8,10-11,15,23H,9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVZLVWHSIXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide often begins with the synthesis of individual components such as benzo[d][1,3]dioxole, pyrrolidinone, and naphthalene-2-sulfonamide. Common synthetic routes involve:
Formation of the benzo[d][1,3]dioxol-5-yl group.
Synthesis of the pyrrolidinone ring through cyclization reactions.
Introduction of the naphthalene-2-sulfonamide functionality via sulfonation and subsequent amide bond formation.
Conditions such as controlled temperature (generally ranging from 0°C to 100°C), catalysts (e.g., Lewis acids), and solvents (e.g., toluene, dichloromethane) are meticulously selected to optimize yield and purity.
Industrial Production Methods: Industrial production scales up the laboratory methods, employing reactors for large-scale synthesis. Parameters like pressure, mixing rates, and continuous flow systems are fine-tuned to ensure consistency and efficiency. The choice of solvent, purification techniques (like crystallization or chromatography), and waste management are crucial for the economic feasibility and environmental safety of the production process.
Chemical Reactions Analysis
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide undergoes various chemical reactions including:
Oxidation:Typically performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
This reaction often leads to the formation of carboxyl derivatives or sulfone groups.
Involves reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Leads to the reduction of carbonyl groups to alcohols or amines.
Nucleophilic substitution reactions can occur at the sulfonamide moiety using nucleophiles like amines or thiols.
The reaction conditions often include mild bases and polar aprotic solvents (e.g., DMSO or DMF).
Oxidation typically yields carboxylic acids or sulfonic acids.
Reduction forms alcohols or secondary amines.
Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions such as arthritis. Its ability to inhibit specific inflammatory pathways is currently under investigation.
- Cancer Research :
Biological Research
-
Enzyme Inhibition :
- The sulfonamide group is known for its ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth. This characteristic positions the compound as a valuable tool in studying enzyme kinetics and mechanisms of action in microbial systems.
- Drug Development :
Industrial Applications
-
Chemical Synthesis :
- The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various organic transformations, making it useful in industrial chemistry.
- Material Science :
In Vivo Studies
Recent studies have focused on the pharmacokinetics and bioavailability of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide in animal models. These studies aim to establish effective dosing regimens and assess the compound's therapeutic window.
Clinical Applications
Clinical trials are being designed to evaluate the safety and efficacy of this compound in treating bacterial infections and inflammatory diseases. Early-phase trials have shown promising results regarding tolerability and preliminary efficacy, paving the way for larger-scale studies.
Mechanism of Action
The compound's mechanism of action primarily involves:
Binding to specific molecular targets such as enzymes or receptors, modulating their activity.
Interacting with cellular pathways, potentially influencing signal transduction, gene expression, or metabolic processes.
Targets may include kinases, proteases, or ion channels.
Pathways influenced by the compound can involve inflammatory responses, cell cycle regulation, or apoptosis.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Comparisons
*Calculated based on molecular formula C₂₁H₂₀N₂O₅S.
Key Observations:
- Aromatic Systems : The target compound’s naphthalene sulfonamide and benzodioxole groups provide extended π-conjugation compared to the dihydrobenzodioxin in and the acetamide-linked benzodioxole in . This may enhance binding to hydrophobic pockets or aromatic stacking interactions.
- The dansyl group in adds fluorescence, suggesting the target compound could be modified for imaging applications.
- Ring Conformation: The pyrrolidinone ring in the target compound likely adopts a puckered conformation (as per general ring puckering principles ), influencing spatial orientation of substituents.
Pharmacological and Functional Comparisons
- IDO1 Inhibition Potential: Compound 28 () demonstrates IDO1 inhibitory activity via its benzodioxole-acetamide motif.
- Fluorophore Utility : The dansyl derivative in highlights the utility of naphthalene sulfonamides as fluorescent probes. The target compound could be explored for similar applications if its electronic structure permits fluorescence .
- Metabolic Stability : The dihydrobenzodioxin in may confer greater metabolic stability compared to the benzodioxole in the target compound, as saturation reduces oxidative degradation susceptibility.
Physicochemical and ADME Properties
- Solubility : The sulfonamide group enhances water solubility compared to acetamide or hydrocarbon analogs.
- Molecular Weight : At ~413 Da, the compound adheres to Lipinski’s rule of five, supporting oral bioavailability.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the functionalization of naphthalene and the incorporation of a benzo[d][1,3]dioxole moiety. The sulfonamide group is known for enhancing solubility and bioactivity. The structural framework allows for interactions with biological targets, particularly in cancer therapy and anti-inflammatory applications.
Antiproliferative Activity
Recent studies have demonstrated that sulfonamide derivatives, including those with naphthalene moieties, exhibit potent antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | MCF-7 | 0.51 ± 0.03 |
| 5c | A549 | 0.33 ± 0.01 |
The mechanism of action for these compounds often involves inhibition of tubulin polymerization , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . Molecular docking studies suggest that these compounds interact with the colchicine-binding site on tubulin, which is critical for microtubule dynamics and mitotic spindle formation.
Antioxidant Activity
Naphthalene sulfonamides have been reported to possess antioxidant properties , capable of scavenging free radicals and reducing oxidative stress in cellular systems . This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Case Studies
- In Vitro Studies : In a study evaluating the antiproliferative effects of naphthalene sulfonamides, it was found that certain derivatives significantly inhibited the growth of human cancer cell lines while displaying minimal toxicity towards normal cells .
- In Vivo Studies : Animal models treated with similar naphthalene sulfonamide derivatives showed reduced tumor growth rates and improved survival outcomes, highlighting their potential as therapeutic agents in oncology .
- Inflammation Models : In models of inflammation, compounds related to this compound demonstrated a capacity to modulate inflammatory pathways, particularly through inhibition of NF-kB signaling .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide, and how are intermediates purified?
- Methodology :
- The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For example, naphthalene-2-sulfonyl chloride can react with a benzodioxole-pyrrolidinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .
- Purification often employs column chromatography or crystallization. TLC (n-hexane:ethyl acetate, 9:1) is used to monitor reaction progress, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology :
- Characterization relies on ¹H/¹³C NMR to identify proton/carbon environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, pyrrolidinone carbonyl at ~170 ppm) and IR spectroscopy for functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- Elemental analysis validates stoichiometry, while mass spectrometry confirms molecular weight .
Advanced Research Questions
Q. What strategies address low yields in the final sulfonamide coupling step?
- Methodology :
- Optimize reaction time and temperature: Prolonged stirring (e.g., 72 hours) at room temperature improves yields in carbodiimide-mediated couplings .
- Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or boric acid to enhance efficiency .
- Byproduct analysis via HPLC-MS can identify hydrolysis products of sulfonyl chloride, guiding stoichiometric adjustments .
Q. How do electronic effects of substituents influence the reactivity of intermediates?
- Methodology :
- Computational modeling (e.g., DFT studies) predicts electron density distribution, explaining reactivity trends. For example, electron-withdrawing groups on the benzodioxole ring may deactivate the pyrrolidinone nitrogen, slowing sulfonamide formation .
- Experimental validation via Hammett plots correlates substituent σ values with reaction rates .
Q. What are the contradictions in reported spectroscopic data, and how are they resolved?
- Contradictions : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or proton exchange in sulfonamide NH groups.
- Resolution :
- Compare data across solvents and temperatures. For example, low-temperature NMR (e.g., –40°C) can suppress NH proton exchange, sharpening signals .
- 2D NMR (COSY, HSQC) clarifies ambiguous assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
